molecular formula C₂₃H₃₄O₆S B1140564 4'-tert-Butyldimethylsilylmycophenolic Acid CAS No. 1076199-63-7

4'-tert-Butyldimethylsilylmycophenolic Acid

Cat. No. B1140564
M. Wt: 434.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives involves various chemical reactions, including silylation and protection reactions under solvent-free conditions, highlighting the utility of tert-butyldimethylsilyl amine (TBDMS-NH2) as a silylating reagent for phenols, benzyl alcohols, and carboxylic acids, demonstrating efficacy under solvent-free conditions and enabling short reaction times (Duczynski, Fuller, & Stewart, 2016).

Molecular Structure Analysis

The molecular structure of 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives has been characterized through various spectroscopic techniques, including X-ray diffraction. These studies reveal detailed insights into the compound's crystalline structure, showcasing weak intermolecular interactions and providing a basis for understanding its reactivity and stability (Malachowska-Ugarte et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 4'-tert-Butyldimethylsilylmycophenolic Acid derivatives include cycloaddition reactions that highlight the compound's reactivity. For example, the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-Butyldimethylsiloxy-1,3-Butadiene with Methyl Acrylate showcases the formation of key intermediates, demonstrating the compound's versatility in synthetic organic chemistry (Kozmin, He, & Rawal, 2003).

Scientific Research Applications

Transformation in Oxidation Processes

4-tert-butylphenol, closely related to 4'-tert-Butyldimethylsilylmycophenolic Acid, has been studied for its transformation in ferrate (VI) oxidation processes. This research is significant in understanding the removal and transformation of phenolic compounds in water treatment processes. The study highlights the reaction kinetics and the influence of various environmental factors on the transformation efficiency (Zheng et al., 2020).

Photocatalytic Degradation

Research on Fe-doped TiO2 nanoparticles used for the photocatalytic degradation of 4-tert-butylphenol in water under UV light irradiation provides insights into environmental remediation techniques. This study is crucial for understanding the degradation pathways and efficiency of removing such compounds from water bodies (Makhatova et al., 2019).

Capillary Gas Chromatography Applications

The tert-butyldimethylsilyl derivatives are used in capillary gas chromatography for the determination of certain metabolites in urine. This is significant for medical diagnostics and pharmacokinetic studies, highlighting the practical application of these derivatives in clinical chemistry (Muskiet et al., 1981).

Bio-Based Functional Styrene Monomers

The tert-butyldimethylsilyl group is used in the synthesis of bio-based functional styrene monomers, derived from naturally occurring compounds. This research is important for the development of bio-based polymers with potential applications in various industries (Takeshima et al., 2017).

Hydrogenation in Supercritical Carbon Dioxide

Research on the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide solvent provides insights into the chemical synthesis processes under environmentally benign conditions (Hiyoshi et al., 2007).

Determination of Endocrine Disruptors

The tert-butyldimethylsilyl derivatives are utilized in the gas chromatographic determination of endocrine disruptors in water. This study is crucial for environmental monitoring and assessing the impact of these compounds on human health (Mol et al., 2000).

properties

IUPAC Name

6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6Si/c1-14(10-12-18(24)25)9-11-16-20(27-6)15(2)17-13-28-22(26)19(17)21(16)29-30(7,8)23(3,4)5/h9H,10-13H2,1-8H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTFSZLFEGAGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103573
Record name 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid

CAS RN

1076199-63-7
Record name 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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